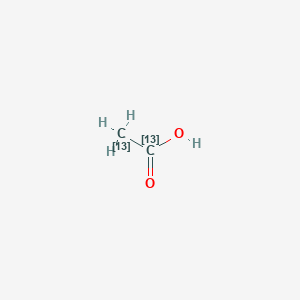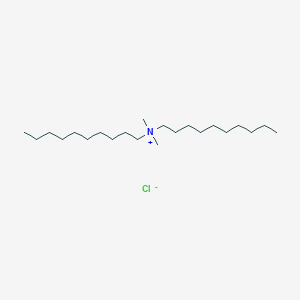
2,6-Dimethyl-d6-pyridine
Overview
Description
2,6-Dimethyl-d6-pyridine is a deuterated derivative of 2,6-dimethylpyridine, also known as lutidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl groups. The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a solvent or a reference standard.
Mechanism of Action
Target of Action
2,6-Dimethyl-d6-pyridine, also known as 2,6-Lutidine, is an organic compound that is primarily used as a reagent in various chemical reactions . The specific targets of this compound can vary depending on the context of its use In the pharmaceutical industry, it can be used to produce a variety of drugs, each with different targets.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various types of reactions, including condensation, oxidation, and reduction . The compound’s interaction with its targets often results in the formation of new chemical bonds, leading to the creation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific context of its use. For instance, in the synthesis of certain pharmaceuticals, it may be involved in pathways related to the formation of heterocyclic compounds . .
Biochemical Analysis
Biochemical Properties
It is known that the positions of ν8a and ν* (NH) bands in the spectrum of protonated 2,6-Dimethyl-d6-pyridine vary with the strength of Brønsted acidity . The higher the ν* (NH) wavenumber and the lower the ν8a wavenumber, the stronger the acidity .
Cellular Effects
It is known that the compound is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke .
Molecular Mechanism
It is known that the compound is less nucleophilic than pyridine due to the steric effects of the two methyl groups . This property could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 144 °C and a melting point of -5.8 °C .
Metabolic Pathways
It is known that pyridines can be biodegraded via multiple pathways . Methylation significantly retards degradation of the pyridine ring .
Transport and Distribution
It is known that the compound is soluble in water .
Subcellular Localization
It is known that the compound is a colorless liquid with mildly basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-d6-pyridine typically involves the deuteration of 2,6-dimethylpyridine. One common method includes the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents. The process may involve catalytic hydrogenation where a catalyst like palladium on carbon (Pd/C) is used to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the removal of any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-d6-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Pyridine carboxylic acids
Reduction: Piperidine derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Scientific Research Applications
2,6-Dimethyl-d6-pyridine is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reference standard in NMR spectroscopy, aiding in the analysis of complex molecular structures.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound finds applications in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
2,6-Dimethylpyridine (Lutidine): The non-deuterated form of the compound, commonly used in organic synthesis and as a solvent.
2,6-Dimethylpyrazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
2,6-Dimethyl-1,4-diazine: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: 2,6-Dimethyl-d6-pyridine stands out due to its deuterium labeling, which provides unique advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms enhances the compound’s utility in tracing and analyzing complex chemical and biological processes without interference from hydrogen signals .
Properties
IUPAC Name |
2,6-bis(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVCGZHLKNMSJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445598 | |
| Record name | 2,6-Dimethyl-d6-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10259-14-0 | |
| Record name | 2,6-Dimethyl-d6-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10259-14-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)

![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)




![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)


